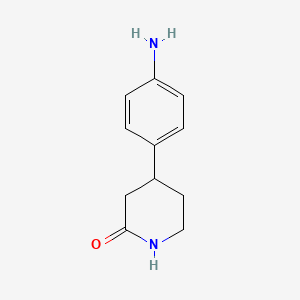

4-(4-Aminophenyl)piperidin-2-one

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-(4-aminophenyl)piperidin-2-one |

InChI |

InChI=1S/C11H14N2O/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7,12H2,(H,13,14) |

InChI Key |

NRNVTNSNMLUAAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)CC1C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Cyclization

This method involves forming a piperidine ring through cyclization of precursor intermediates. A representative approach includes:

- Starting Material : 1-Benzyl-4-piperidone reacts with phenyllithium to form 4-phenylpiperidin-4-ol derivatives.

- Cyanohydrin Formation : Treatment with potassium cyanide yields cyanohydrin intermediates, which undergo subsequent reactions with amines like benzylmethylamine.

- Grignard Reaction : Phenylmagnesium bromide introduces the aryl group, followed by deprotection of benzyl groups via catalytic hydrogenation.

Key Reagents :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyanohydrin Formation | KCN, toluene, 15°C | 85–90 | |

| Grignard Reaction | PhMgBr, THF, reflux | 75–80 | |

| Deprotection | Pd/C, H₂, MeOH, 45°C | 85–90 |

This method achieves high purity but requires multi-step protection/deprotection, limiting scalability.

Reduction of Nitro Precursors

Nitrophenyl derivatives are reduced to aminophenyl groups, a common strategy for introducing amino functionalities:

- Nitration : 4-(4-Nitrophenyl)morpholin-3-one is synthesized via nitration of 4-phenylmorpholin-3-one.

- Catalytic Hydrogenation : Reduction with Pd/C in ethanol or methanol converts nitro to amino groups.

Challenges :

- Nitration requires specialized equipment due to exothermic conditions.

- Yields drop below 50% in industrial settings due to impurity formation.

This approach leverages Grignard reagents for aryl group introduction:

- Aryl Grignard Reaction : Phenylmagnesium bromide reacts with 1-benzyl-4-piperidone to form 4-phenylpiperidin-4-ol.

- Cyclization : Acidic conditions (e.g., HCl, acetonitrile) induce ring closure to form the lactam.

Industrial Adaptation :

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Solvent | Toluene/THF | MeOH/DCM |

| Temperature | 45–60°C | 70–80°C |

| Yield | 80–85% | 60–70% |

Grignard methods offer high regioselectivity but face challenges with large-scale reagent handling.

Reductive Cleavage and Functional Group Interconversion

Reductive conditions modify precursor structures to yield the target compound:

- Hydrogenation : Raney Ni/H₂ reduces nitro groups in intermediates like 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one to form 1-(4-aminophenyl)-3-morpholinopiperidin-2-one.

- Impurity Control : Over-reduction is minimized by controlling H₂ pressure (3–6 kg/cm²) and temperature (50–60°C).

Impurity Analysis :

| Impurity | Structure | Formation Pathway |

|---|---|---|

| Reduced APN-05 | 1-(4-Aminophenyl)-3-morpholinopiperidin-2-one | Hydrogenation of APN-04 |

| Oxidized Byproducts | N-Oxides | Prolonged exposure to O₂ |

Industrial-Scale Optimization

Efforts focus on cost-effective, high-yield processes:

- One-Pot Synthesis : Sequential reactions (e.g., cyanohydrin formation and Grignard addition) reduce step count.

- Catalyst Selection : Pd/C is preferred over phosgene-based reagents due to safety concerns.

Case Study :

In Apixaban synthesis, 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one is treated with LiCl/Li₂CO₃ to form intermediates, achieving >67% yield.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Grignard Alkylation | High Regioselectivity | Reagent Cost |

| Nitro Reduction | Simple Workup | Safety Hazards |

| Cyclization | Scalable | Byproduct Formation |

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)piperidin-2-one undergoes various types of chemical reactions, including:

Oxidation: Conversion of the amine group to a nitro group.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as sodium borohydride.

Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(4-Aminophenyl)piperidin-2-one has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Piperidin-2-one Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group in this compound is electron-donating, enhancing reactivity in nucleophilic reactions. In contrast, derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit reduced electron density, favoring electrophilic substitution.

- Steric Effects: Bulky substituents like morpholino in 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one improve solubility and binding affinity in drug-receptor interactions.

Pharmaceuticals :

- Antimicrobial Activity: Piperidin-2-one derivatives with chlorophenyl or morpholino groups (e.g., ) show enhanced antimicrobial properties compared to the parent compound.

Materials Science :

- Polymer Engineering: 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride is used to develop thermally stable polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.